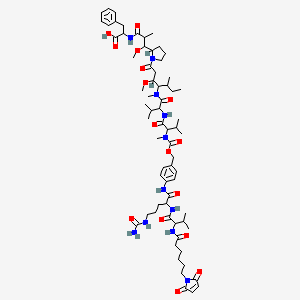

![molecular formula C12H11BrO2 B2893142 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980044-16-3](/img/structure/B2893142.png)

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

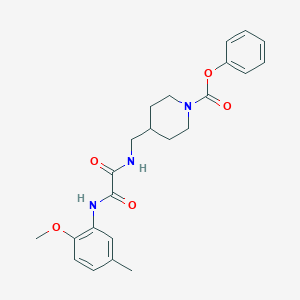

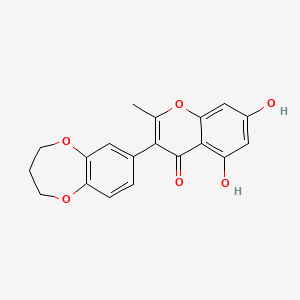

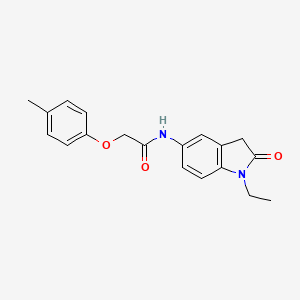

“3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1980054-39-4 . It has a molecular weight of 267.12 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” were not found, there are general methods for synthesizing similar compounds. For instance, a metal-free homolytic aromatic alkylation protocol has been used for the synthesis of 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid .Molecular Structure Analysis

The IUPAC name for this compound is 3- (4-bromophenyl)bicyclo [1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C12H11BrO2/c13-9-3-1-8 (2-4-9)11-5-12 (6-11,7-11)10 (14)15/h1-4H,5-7H2, (H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 267.12 .Wissenschaftliche Forschungsanwendungen

Bridgehead-Bridgehead Interactions

Studies on 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid and similar compounds reveal insights into bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system. These interactions significantly influence the reactivity and stability of the ring system, as observed in their reactions with xenon difluoride and oxidation potentials determined by cyclic voltammetry (Adcock et al., 1999).

Synthetic Chemistry and Bioisostere Applications

The compound is part of a class of bicyclo[1.1.1]pentane derivatives used in medicinal chemistry as bioisosteres. These compounds, including 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, offer high passive permeability, solubility, and improved metabolic stability. They serve as effective substitutes for aromatic rings, tert-butyl groups, and alkynes (Kanazawa & Uchiyama, 2018).

Radical Acylation and Functionalization

There is ongoing research into the radical acylation of [1.1.1]propellane with aldehydes to synthesize bicyclo[1.1.1]pentane ketones, a process that has been streamlined for bioactive molecules. This highlights the potential of 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid in drug discovery and its utility in generating structurally diverse compounds (Li et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-9-3-1-2-8(4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAYGYNIBRICGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)

![Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2893063.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)